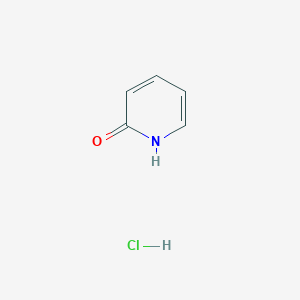

1H-Pyridin-2-one;hydrochloride

Description

Contextual Significance of Pyridin-2(1H)-one Derivatives in Heterocyclic Chemistry

Pyridin-2(1H)-one, also known as 2-pyridone, and its derivatives are a crucial class of six-membered nitrogen-containing heterocycles. nih.gov The 2-pyridone ring is a common structural motif in many natural products and synthetic compounds that exhibit a wide range of biological and therapeutic activities. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a variety of biological targets. frontiersin.org

The structural characteristics of the 2-pyridone core are key to its versatility. It can act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological macromolecules like enzymes. frontiersin.org Furthermore, 2-pyridone exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, although the pyridone (lactam) form is generally predominant. nih.gov This tautomerism can influence its chemical reactivity and biological activity. Due to these features, pyridin-2(1H)-one derivatives are extensively used as building blocks for constructing more complex nitrogen-containing heterocyclic systems. researchgate.net

Role of Hydrochloride Moiety in Compound Stability and Reactivity for Research Applications

The conversion of an organic base, such as 1H-pyridin-2-one, into its hydrochloride salt is a common and important strategy in chemical research and pharmaceutical development. wikipedia.org The primary advantages of forming a hydrochloride salt include enhanced stability and improved solubility in aqueous solutions. wikipedia.orgbaseclick.eu Many amine hydrochlorides exhibit a longer shelf-life compared to their corresponding free bases. wikipedia.org This increased stability is crucial for ensuring the integrity of research compounds during storage and handling.

The hydrochloride moiety can also modulate the compound's reactivity. The salt form represents a latent or protected version of the more reactive free base. wikipedia.org For experimental work, the hydrochloride salt can be weighed and handled more easily, often as a crystalline solid, and then converted back to the free base when needed for a specific reaction. baseclick.euresearchgate.net This control over reactivity is essential for many synthetic procedures. The improved water solubility is also highly desirable for substances used in biological assays and other research applications that require precise concentrations in aqueous media. consensus.app

Overview of Key Research Areas in 1H-Pyridin-2-one;hydrochloride Chemistry

Derivatives of 1H-pyridin-2-one are the subject of intensive research across several fields, particularly in medicinal chemistry. The versatile scaffold has been incorporated into molecules designed to exhibit a wide range of biological activities.

Key research applications include:

Antiviral Agents: Pyridinone derivatives have shown significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. frontiersin.org

Enzyme Inhibition: The pyridin-2(1H)-one structure is a key component in the design of inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as potent farnesyltransferase inhibitors and urease inhibitors. nih.govresearchgate.net

Analgesics: Certain 3,5-disubstituted pyridin-2(1H)-one derivatives have been investigated for their potent analgesic properties in models of inflammatory pain. nih.gov

Organic Synthesis: As a versatile building block, 1H-pyridin-2-one and its hydrochloride salt are used as starting materials or reagents in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates. chemodex.comresearchgate.net

The ongoing research into this class of compounds continues to expand, with new synthetic methods and novel applications being developed. researchgate.net The ability to modify the pyridinone core at multiple positions allows for the fine-tuning of its chemical and biological properties, making it a valuable scaffold for future discoveries. frontiersin.org

Data Tables

Table 1: Chemical Properties of Pyridine (B92270) Hydrochloride

| Property | Value |

| Chemical Formula | C5H6NCl |

| Molar Mass | 115.56 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 144 °C |

| Solubility | Soluble in water, ethanol (B145695), and chloroform |

| Acidity (pKa) | ~5 |

Note: Data is for the closely related Pyridine Hydrochloride and is presented for illustrative purposes. Specific data for this compound may vary. chemodex.comwikipedia.org

Table 2: Research Applications of Pyridin-2(1H)-one Derivatives

| Research Area | Example Application | Key Findings |

| Antiviral | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Pyridinone scaffolds demonstrate high potency against wild-type and drug-resistant HIV-1 strains. frontiersin.org |

| Analgesia | Inhibition of inflammatory mechanical allodynia | 3,5-disubstituted derivatives show potent anti-allodynic effects in rat models of inflammatory pain. nih.gov |

| Enzyme Inhibition | Farnesyltransferase Inhibitors | Structure-based design has led to potent and selective inhibitors with good cellular activity. nih.gov |

| Enzyme Inhibition | Urease Inhibitors | Certain derivatives show superior pharmacological properties compared to standard urease inhibitors. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKFNDKBDBBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-62-3 | |

| Record name | 2(1H)-Pyridinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyridin 2 One and Its Hydrochloride Derivatives

Established Synthetic Routes to 1H-Pyridin-2-one Scaffolds

Condensation Reactions in Pyridinone Formation

Condensation reactions represent a classical and widely employed approach for the synthesis of pyridin-2-one derivatives. These reactions typically involve the formation of the pyridinone ring from acyclic precursors through the creation of new carbon-carbon and carbon-nitrogen bonds.

A notable example is the Guareschi-Thorpe synthesis , which involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. This method provides a straightforward route to substituted 3-cyano-2-pyridinones. Another important condensation strategy is the Knoevenagel-type condensation, which has been utilized in the synthesis of various pyridone derivatives. chemrxiv.org

More recent developments have focused on one-pot syntheses. For instance, a method involving dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine using L-proline as a catalyst has been reported to be an efficient and environmentally friendly route to 2-(1H)-pyridinones with broad functional group tolerance. frontiersin.org

| Precursors | Reagents/Catalysts | Product Type | Reference |

| β-ketoester, Cyanoacetamide | Base | 3-Cyano-2-pyridinone | chemrxiv.org |

| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | L-proline | 2-(1H)-pyridinone | frontiersin.org |

| Ethyl acetoacetate, Diethyl malonate | Aqueous ammonia (B1221849) | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | frontiersin.org |

Ring-Opening and Rearrangement Reactions

The transformation of existing heterocyclic rings into pyridinones through ring-opening and subsequent rearrangement or recyclization offers an alternative synthetic pathway.

One such method involves the reaction of 2H-pyran-2-one derivatives with ammonia or amines. chemrxiv.org This process typically involves nucleophilic attack on the pyranone ring, leading to a ring-opened intermediate that subsequently cyclizes to form the pyridinone.

Rearrangements of pyridine-N-oxides are also a well-established method for accessing 2-pyridinones. chemrxiv.org Treatment of a pyridine (B92270) N-oxide with acetic anhydride (B1165640) can lead to the formation of a 2-acetoxypyridine intermediate, which upon hydrolysis yields the corresponding 2-hydroxypyridine (B17775), the tautomeric form of 2-pyridinone. stackexchange.comacs.org The reaction proceeds through the formation of an electrophilic intermediate where the 2-position of the pyridine ring is activated for nucleophilic attack by the acetate (B1210297) ion. stackexchange.com This method's mechanism is distinct from the Boekelheide rearrangement. stackexchange.com The Polonovski rearrangement of pyridine N-oxide derivatives can also yield 2-hydroxy or 2-acetoxy pyridines. bme.hu

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 2H-Pyran-2-one | Ammonia/Amine | Ring-opening and recyclization | 2-Pyridinone derivative | chemrxiv.org |

| Pyridine N-oxide | Acetic anhydride, then hydrolysis | Rearrangement | 2-Hydroxypyridine/2-Pyridinone | chemrxiv.orgstackexchange.comacs.org |

| Pyridine N-oxide derivative | Acetic anhydride | Polonovski rearrangement | 2-Hydroxy or 2-acetoxy pyridine | bme.hu |

Cyclization Strategies and Annulation Reactions (e.g., [4+2] Annulation)

Cyclization and annulation reactions provide powerful tools for the construction of the pyridinone ring system, often allowing for the rapid assembly of complex, substituted derivatives.

The Diels-Alder reaction, a type of [4+2] cycloaddition, has been utilized where 2(1H)-pyridones act as dienes. researchgate.net These reactions can be highly stereoselective and provide access to bicyclic lactams. acs.org For example, the reaction of 1-methyl-2(1H)-pyridone with methyl acrylate, followed by hydrolysis, yields 2-methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid. researchgate.net

More recent [4+2] annulation strategies have been developed. For instance, a facile and efficient [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds yields structurally diverse 2-pyridones. organic-chemistry.org Another approach involves a KOtBu-promoted [4+2] annulation-dehydration cascade reaction of 5-carbonyl-substituted 6-methyluracils with isocyanates to produce 2-pyridone-fused uracils. acs.orgnih.gov Furthermore, a formal [4+2] annulation of α-functionalized β-aminoacrylamides and malononitrile (B47326) has been developed for the synthesis of polysubstituted pyridin-2(1H)-ones. researchgate.net

| Reaction Type | Reactants | Key Features | Product Type | Reference |

| Diels-Alder | 2(1H)-Pyridone (diene), Dienophile | Stereocontrolled synthesis of bicyclic lactams | Unsaturated, bridged, bicyclic lactams | researchgate.netacs.org |

| [4+2] Annulation | N-propargylamines, Active methylene compounds | In situ generation of azadienes | Structurally diversified 2-pyridones | organic-chemistry.org |

| [4+2] Annulation-Dehydration | 5-carbonyl-substituted 6-methyluracils, Isocyanates | KOtBu-promoted cascade reaction | 2-Pyridone-fused uracils | acs.orgnih.gov |

| Formal [4+2] Annulation | α-functionalized β-aminoacrylamides, Malononitrile | Synthesis of polysubstituted pyridinones | Polysubstituted pyridin-2(1H)-ones | researchgate.net |

Synthesis from Carbonyl Compounds and Nitrogen Sources

The construction of the pyridinone ring from acyclic carbonyl compounds and a nitrogen source is a fundamental and versatile strategy. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to produce dihydropyridine (B1217469) derivatives which can then be oxidized to pyridines. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org While the classical Hantzsch synthesis yields dihydropyridines, subsequent oxidation leads to the corresponding pyridine. organic-chemistry.orgwikipedia.org Modifications of the Hantzsch synthesis have been developed to directly access pyridines in a one-pot procedure. rsc.orgscispace.com

A one-pot synthesis of Hantzsch-type pyridines has been achieved through the NH4I-promoted condensation of 1,3-dicarbonyl compounds with DMSO and NH4OAc. researchgate.net In this reaction, DMSO serves as a one-carbon synthon for the C4 position of the pyridine ring. researchgate.net

The reaction of enaminones with various reagents also provides a route to pyridinones. For example, the nucleophilic vinylic substitution reaction of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with malononitrile or ethyl cyanoacetate, followed by reaction with aromatic amines and base-catalyzed cyclization, yields novel pyridin-2(1H)-one derivatives. scilit.com

| Reaction Name/Type | Carbonyl Compound(s) | Nitrogen Source | Other Reagents/Conditions | Product Type | Reference |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.) | Ammonia or Ammonium Acetate | Subsequent oxidation | Pyridine derivatives | organic-chemistry.orgwikipedia.org |

| Modified Hantzsch Synthesis | 1,3-Dicarbonyl compounds | NH4OAc, NH4I | DMSO | Hantzsch-type pyridines | researchgate.net |

| Enamine Cyclization | 3-Dimethylamino-2-formyl acrylonitrile | Aromatic amines | Malononitrile or ethyl cyanoacetate, Base | Pyridin-2(1H)-one derivatives | scilit.com |

Preparation via Halogenated Pyridine Precursors

The conversion of halogenated pyridines, particularly 2-halopyridines, into 1H-pyridin-2-one is a common and important synthetic transformation. This is typically achieved through hydrolysis, where the halogen atom at the 2-position is displaced by a hydroxyl group.

The hydrolysis of 2-chloropyridine (B119429) to 2-hydroxypyridine (the tautomer of 1H-pyridin-2-one) can be challenging under simple aqueous conditions. google.com However, improved yields have been achieved by reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol or amyl alcohol. google.com Another approach involves a two-stage process where 2-chloropyridine is first reacted with potassium ethylate to form 2-ethoxypyridine, which is then hydrolyzed in an aqueous acid solution. google.com

The hydrolysis of 2-halopyridines is a widely applied procedure for the synthesis of 2-pyridones, with direct hydrolysis under acidic conditions (e.g., aqueous HCl in dioxane) providing high yields. sci-hub.se The conversion of 2-chloro- and 2-bromoquinolines to the corresponding quinolones can be facilitated by the addition of sodium iodide. acs.org There is also a report of the direct conversion of 2-halopyridines to N-(2-pyridyl)pyridin-2-ones using a copper-catalyzed system, which is hypothesized to involve in situ hydrolysis of the 2-bromopyridine. nih.gov

| Halogenated Precursor | Reagents/Conditions | Key Features | Product | Reference |

| 2-Chloropyridine | Aqueous alkaline solution, Tertiary alcohol | One-stage reaction, high yield | 2-Hydroxypyridine | google.com |

| 2-Chloropyridine | 1. Potassium ethylate; 2. Aqueous acid | Two-stage process | 2-Hydroxypyridine | google.com |

| 2-Halopyridine | Aqueous HCl, Dioxane, Reflux | Direct hydrolysis, high yield | 2-Pyridone | sci-hub.se |

| 2-Chloro- or 2-bromoquinoline | Sodium iodide | Formation of iodo derivative facilitates conversion | Quinolone | acs.org |

| 2-Bromopyridine | CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, K2CO3 | Direct conversion to N-substituted pyridone | N-(2-pyridyl)pyridin-2-one | nih.gov |

Hydrochloride Salt Formation and Purification Methods

The formation of the hydrochloride salt of 1H-pyridin-2-one is a standard procedure for purification and to improve the handling and stability of the compound. This is typically achieved by treating a solution of 1H-pyridin-2-one with hydrochloric acid.

In a reported synthesis of 2-chloro-5-hydroxypyridine, after the main reaction, the product was isolated and could be further purified. tandfonline.com While the specific formation of the hydrochloride salt of 1H-pyridin-2-one is not detailed in the provided search results, the general principle involves the protonation of the nitrogen atom of the pyridinone ring by the strong acid.

Purification of the resulting hydrochloride salt is commonly achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial and depends on the solubility characteristics of the salt. Common solvents for recrystallization include ethanol (B145695), methanol (B129727), isopropanol, or mixtures with water or other organic solvents. The process involves dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of purified crystals.

In a procedure for preparing 2-hydroxypyridine-N-oxide, after hydrolysis, the pH was adjusted with hydrochloric acid, followed by extraction. google.com While this does not directly describe the hydrochloride salt formation of 1H-pyridin-2-one, it illustrates the use of hydrochloric acid in the workup of related compounds.

Advanced and Green Chemistry Approaches in Pyridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridin-2-one derivatives. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalytic systems to improve the sustainability and efficiency of chemical transformations.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of a wide array of heterocyclic compounds, including pyridin-2-ones. acs.orgresearchgate.netrsc.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. acs.orgresearchgate.net The rapid heating and the ability to achieve temperatures higher than conventional heating methods can also lead to cleaner reactions with fewer side products. acs.org

The application of MAOS is particularly beneficial for multicomponent reactions (MCRs), where the efficiency and atom economy of the synthesis are paramount. acs.org For instance, the synthesis of polyfunctionalized pyridine derivatives has been achieved through a one-pot, four-component domino reaction under microwave irradiation. rsc.org This approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.org

Furthermore, MAOS has been successfully employed in catalyst-free syntheses, further enhancing its green credentials. For example, the Friedländer synthesis of 8-hydroxyquinolines, a related nitrogen-containing heterocycle, has been shown to proceed with higher yields under microwave-assisted, catalyst-free conditions compared to conventional heating. nih.gov The use of microwave irradiation can also facilitate reactions in environmentally benign solvents like water, which is often challenging with traditional heating methods due to the poor solubility of organic compounds. rsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference |

| Malononitrile, Cycloketones, Ammonium Acetate | Microwave irradiation, one-pot | Polyfunctionalized Pyridines | Rapid, high-yield, domino reaction | rsc.org |

| 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave irradiation, ethanol, catalyst-free | 8-Hydroxyquinolines | Higher yield than conventional heating, single-step | nih.gov |

| Anilines, Aryl Aldehydes, Styrene | p-Sulfonic acid calix researchgate.netarene, microwave irradiation, neat | Quinolines | Moderate to good yields, solvent-free | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has proven to be a highly effective and environmentally friendly method for the synthesis of 1H-pyridin-2-one derivatives. nih.govmdpi.com This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This intense energy input can significantly accelerate reaction rates, often at room temperature, leading to shorter reaction times and higher yields compared to conventional methods. researchgate.net

A notable application of this methodology is the one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. nih.govmdpi.com In this reaction, a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) are reacted in the presence of a catalytic amount of piperidine (B6355638) under ultrasound irradiation at room temperature. researchgate.netnih.gov This method offers several advantages, including excellent yields (often exceeding 60%), short reaction times (typically 30–40 minutes), and a simple workup procedure. nih.govmdpi.com The use of ethanol as a solvent further enhances the green credentials of this protocol. researchgate.net

The versatility of this ultrasound-promoted reaction allows for the synthesis of a diverse range of pyridin-2-one derivatives by varying the ketone starting material. mdpi.com The synthesized compounds have been thoroughly characterized using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and HRMS analysis. nih.govmdpi.com

Table 2: Examples of Ultrasound-Assisted Synthesis of 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile Derivatives

| Ketone | Product | Yield (%) | Melting Point (°C) | Reference |

| Cyclopentanone | 1,6-Diamino-4,4-(cyclopentan-1,1-diyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile (5a) | 62 | 215-217 | mdpi.com |

| 4-Methyl-2-pentanone | 1,6-Diamino-4-isobutyl-4-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile (5b) | 69 | 136-138 | researchgate.net |

| Cyclopropyl methyl ketone | 1,6-Diamino-4-cyclopropyl-4-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile (5d) | 60 | 181-182 | mdpi.com |

Solvent-Free and Mechanochemical Reaction Protocols

Solvent-free and mechanochemical synthesis represent a paradigm shift in chemical manufacturing, aligning perfectly with the principles of green chemistry by minimizing or eliminating the use of volatile organic solvents. nih.gov Mechanochemistry, in particular, utilizes mechanical energy, such as grinding or ball-milling, to induce chemical reactions. researchgate.netrsc.org This approach often leads to shorter reaction times, higher yields, and can enable reactions that are difficult to achieve in solution. researchgate.net

While direct examples for "1H-Pyridin-2-one;hydrochloride" are not prevalent, the synthesis of structurally related pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully achieved under solvent-free and catalyst-free conditions using ball-milling. nih.gov This method provides quantitative yields and an environmentally friendly workup procedure. nih.gov The principles of this mechanochemical approach can be readily adapted for the synthesis of pyridinone derivatives. For instance, the base-catalyzed Claisen-Schmidt condensation to form α-methylchalcone derivatives has been demonstrated to be highly efficient under solvent-free grinding conditions, offering significant advantages over conventional solution-based methods. researchgate.net

Recent advancements in mechanochemistry have also demonstrated the solvent-free deoxygenation of phosphine (B1218219) oxides in air, a reaction that typically requires harsh conditions and inert atmospheres. rsc.org This highlights the potential of mechanochemical methods to facilitate a wide range of chemical transformations in a more sustainable manner.

Table 3: Comparison of Solvent-Free Grinding vs. Conventional Synthesis for (E)-1-(2-hydroxyphenyl)-α-methylprop-2-en-1-one Derivatives

| Product | Synthesis Method | Reaction Time | Yield (%) | Reference |

| (E)-3-(2'-chlorophenyl)-1-(2-hydroxyphenyl)-α-methylprop-2-en-1-one | Grinding | 15 min | 92 | researchgate.net |

| Conventional (reflux in ethanol) | 24 h | 75 | researchgate.net | |

| (E)-3-(2'-ethoxyphenyl)-1-(2-hydroxyphenyl)-α-methylprop-2-en-1-one | Grinding | 20 min | 90 | researchgate.net |

| Conventional (reflux in ethanol) | 24 h | 72 | researchgate.net |

Aqueous Reaction Media and Sustainable Solvents

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. arabjchem.org While the low solubility of many organic compounds in water can be a challenge, the development of micellar catalysis and "on-water" reaction conditions has opened up new avenues for conducting organic synthesis in aqueous media. nih.govscirp.org

For the synthesis of nitrogen-containing heterocycles, aqueous media have been successfully employed. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved in good to excellent yields using iodine as a catalyst in water. nih.gov This method can be performed either "on water" or with the addition of a surfactant like sodium dodecyl sulphate (SDS) to form micelles, which can enhance the reaction scope and yield. nih.gov The use of magnesium oxide (MgO) as a heterogeneous catalyst in water at room temperature has also been reported for the synthesis of imidazolo[1,2-a]pyridines, offering mild reaction conditions and high yields. arabjchem.org

These methodologies demonstrate the feasibility of synthesizing complex heterocyclic structures, including pyridinone derivatives, in aqueous media, thereby reducing the reliance on volatile and often toxic organic solvents. The development of such protocols is crucial for the advancement of sustainable chemical manufacturing.

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of highly efficient and selective transformations. In the context of pyridin-2-one synthesis, a variety of catalytic methodologies have been explored to improve reaction rates, yields, and functional group tolerance.

Copper-catalyzed reactions have shown particular promise. For instance, an operationally simple and general method for the copper(II)-catalyzed ortho-amination of β-C(sp²)–H bonds of arenes and heteroarenes has been developed using 3-amino-1-methyl-1H-pyridin-2-one (AMP) as an inbuilt directing group. researchgate.net This cross-dehydrogenative amination reaction exhibits broad scope with respect to the amine coupling partner and proceeds with excellent site selectivity. researchgate.net

The development of magnetically recoverable catalysts represents another significant advancement in sustainable chemistry. nih.gov These catalysts, which can be easily separated from the reaction mixture using an external magnet, simplify product purification and allow for catalyst recycling. For example, Fe₃O₄-supported Schiff-base copper(II) complexes and Fe₃O₄@SiO₂-acac-2ATP-Cu(ii) MNPs have been employed as efficient catalysts in the three-component synthesis of pyrano[2,3-b]pyridine derivatives under solvent-free conditions. nih.gov

Furthermore, the use of bifunctional catalysts, such as Pd/C/K-10 montmorillonite, in combination with microwave irradiation has enabled a one-pot synthesis of substituted pyridines through a domino cyclization-oxidative aromatization approach. organic-chemistry.org This synergistic catalysis allows for the efficient construction of the pyridine ring from readily available starting materials.

Multicomponent Reactions (MCRs) for Diverse Pyridinone Structures

Multicomponent reactions (MCRs) are highly convergent chemical processes in which three or more reactants are combined in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. nih.govmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netua.pt MCRs are therefore ideally suited for the synthesis of highly functionalized pyridin-2-one derivatives.

A prominent example is the four-component reaction for the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles, which can be efficiently promoted by ultrasound irradiation. nih.govmdpi.com This reaction brings together a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate in a one-pot procedure to construct the complex pyridinone core. nih.gov

Another versatile MCR involves the sequential reaction of 3-formylchromones, Meldrum's acid, and an amine to produce highly functionalized pyridin-2(1H)-ones. ua.pt This reaction proceeds through a cascade of events including Michael addition, amine addition, intramolecular amidation, and elimination. ua.pt The flexibility of this approach allows for the synthesis of a wide range of pyridinone derivatives with various substituents on the aromatic ring by simply changing the starting materials. ua.pt The advantages of this multicomponent strategy include high yields and the formation of multiple chemical bonds in a single step. researchgate.net

Directed Synthesis of Functionalized 1H-Pyridin-2-one Derivatives

The synthesis of functionalized 1H-pyridin-2-one derivatives is a cornerstone of medicinal chemistry, given that the 2-pyridone motif is a privileged structure found in numerous natural products and pharmaceuticals. nih.govscispace.com The development of efficient synthetic routes is crucial for accessing novel analogs with tailored biological activities. researchgate.net Strategies often focus on either building the pyridone ring with pre-installed substituents or functionalizing the pre-formed pyridone core. nih.govresearchgate.net The latter approach, involving direct C-H functionalization, has gained significant traction due to its atom and step economy. nih.govresearchgate.net

N-Alkylation and N-Substitution Strategies

A primary challenge in the functionalization of 1H-pyridin-2-one is controlling the selectivity between N-alkylation and O-alkylation. The deprotonated pyridone is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. mdpi.com Conventional methods often involve reacting 2-pyridones with alkylating agents like alkyl halides under basic conditions, which can lead to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. mdpi.compharm.or.jp

Several advanced strategies have been developed to overcome this regioselectivity issue:

Optimized Base and Reaction Conditions: The choice of base and solvent can significantly influence the N/O selectivity. For instance, the use of lithium hydride (LiH) as a base has been shown to favor N-alkylation over the more common sodium hydride (NaH), which tends to produce significant amounts of the O-alkylated byproduct. pharm.or.jp

Micellar Catalysis: A mild and highly regioselective N-alkylation protocol has been developed using water as a solvent. The addition of the non-ionic surfactant Tween 20 creates a micellar system that enhances the solubility of starting materials and promotes high yields of N-alkylated products with excellent selectivity over O-alkylation for various alkyl halides. acs.orgresearchgate.net

Microwave-Assisted Synthesis: One-pot multicomponent reactions under microwave irradiation offer a rapid and efficient route to specifically N-substituted 2-pyridones, avoiding the formation of O-substituted isomers. mdpi.com

Masked Pyridone Approaches: To circumvent the selectivity problem, 'masked' 2-hydroxypyridine derivatives, such as 2-halopyridines (e.g., 2-fluoropyridine), can be used. The nitrogen in these compounds is alkylated, and the 2-pyridone functionality is subsequently revealed through hydrolysis. thieme-connect.com This method is complemented by Pummerer-type reactions where activated sulfoxides react with 2-fluoropyridine (B1216828) derivatives to yield N-alkylated products. thieme-connect.com

Reactions with Novel Electrophiles: An experimentally straightforward, one-pot preparation of N-alkenyl-2-pyridones utilizes the reaction of readily available 2-halopyridinium salts with aldehydes under mild conditions, proceeding with high diastereoselectivity. nih.gov Furthermore, Brønsted acids can catalyze the regioselective N-alkylation of 2-pyridones using 2H-azirines as the alkylating agent, with the choice of acid determining the outcome between N- and O-alkylation. bohrium.com

The formation of the hydrochloride salt of N-substituted pyridinones is a common final step, often achieved by treating the final compound with hydrochloric acid in a suitable solvent like ethanol or methanol to improve stability and aqueous solubility. evitachem.commdpi.com

Interactive Table 1: Methodologies for N-Alkylation and N-Substitution of 2-Pyridones

| Methodology | Reagents/Conditions | Key Features | Selectivity | References |

|---|---|---|---|---|

| Conventional Alkylation | Alkyl halide, Base (e.g., NaH) | Standard method | Mixture of N- and O-alkylation products | mdpi.compharm.or.jp |

| Optimized Base | Alkyl halide, LiH | Improved selectivity for N-alkylation | High N-selectivity | pharm.or.jp |

| Micellar Catalysis | Alkyl halide, K₂CO₃, Tween 20 in H₂O | Mild, environmentally friendly, high yields | >5:1 to >6:1 (N/O) | acs.orgresearchgate.net |

| Microwave-Assisted MCR | Aldehyde, active methylene, amine | One-pot, rapid, efficient | Specific N-substitution | mdpi.com |

| Masked Pyridone | 2-Halopyridine, electrophile; then hydrolysis | Bypasses ambident nucleophile issue | Exclusive N-alkylation | thieme-connect.com |

| Pummerer-Type Reaction | Activated sulfoxide (B87167), 2-fluoropyridine, Tf₂O | Uses sulfoxide as electrophile precursor | Good for N-benzylation | thieme-connect.com |

| Aldehyde Coupling | 2-Halopyridinium salt, Aldehyde | Mild, one-pot, high diastereoselectivity | Forms N-alkenyl-2-pyridones | nih.gov |

| Azirine Ring-Opening | 2H-Azirine, Brønsted acid (p-TSA·H₂O) | Catalyst-controlled regioselectivity | High N-selectivity | bohrium.com |

Regioselective Functionalization of the Pyridinone Ring

Direct functionalization of the C-H bonds on the pre-formed pyridinone ring is a powerful strategy for synthesizing derivatives. The inherent electronic properties of the 2-pyridone ring govern the site-selectivity of these reactions. Resonance structures indicate that the C3 and C5 positions are electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient, favoring nucleophilic attack. nih.govscispace.com

C3-Selective Functionalization: The C3 position can be selectively functionalized using various metal-catalyzed or mediated reactions.

Arylation/Alkylation: Manganese-mediated reactions allow for the direct alkylation with diethyl malonates and arylation with arylboronic acids specifically at the C3 position. researchgate.net Similarly, a user-friendly method employing an iron catalyst achieves exclusive C3-arylation via C-H functionalization. nih.govacs.org Radical-induced, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds also demonstrates perfect C3-selectivity. scispace.com

C5-Selective Functionalization:

Olefination: Palladium-catalyzed oxidative olefination of N-protected 2-pyridones preferentially occurs at the 5-position. However, this selectivity can be switched to the C3-position if substituents are already present at the 4- or 6-positions. researchgate.net

C6-Selective Functionalization: The C6 position, being the most electron-deficient, requires distinct catalytic systems.

Alkenylation/Alkylation: A cooperative system using a nickel catalyst and an aluminum co-catalyst (e.g., AlMe₃) enables the highly regioselective alkenylation and alkylation of the C6-H bond. nih.govresearchgate.net The Lewis acidic aluminum component is thought to coordinate to the carbonyl oxygen, directing the nickel-catalyzed C-H activation to the C6 position. researchgate.net

Switchable Regioselectivity: The development of methods that allow for controlled functionalization at different sites is of great interest. Palladium catalysis, for example, has been used for the selective oxidative olefination of N-protected 2-pyridones. researchgate.net The regioselectivity is substrate-controlled; simple N-protected pyridones yield 5-substituted products, whereas introducing substituents at the 4- or 6-position redirects the reaction to the 3-position. researchgate.net For bicyclic pyridone systems, direct lithiation or the "halogen dance" reaction can be employed for regioselective functionalization prior to subsequent cross-coupling reactions. nih.gov

Interactive Table 2: Regioselective C-H Functionalization of the 2-Pyridone Ring

| Position | Reaction Type | Catalyst/Reagent | Key Features | References |

|---|---|---|---|---|

| C3 | Alkylation / Arylation | Manganese salts | Dehydrogenative coupling with malonates or arylboronic acids. | researchgate.net |

| C3 | Arylation | Iron catalyst, K₂S₂O₈ | User-friendly, exclusive C3-arylation. | nih.govacs.org |

| C3 | Alkylation | Nickel catalyst | Radical-induced, perfect C3-selectivity with α-bromo carbonyls. | scispace.com |

| C5 | Olefination | Palladium catalyst | Substrate-controlled; selective for simple N-protected pyridones. | researchgate.net |

| C6 | Alkenylation / Alkylation | Ni(0)/AlMe₃ | Cooperative catalysis activates the C6-H bond. | nih.govresearchgate.net |

| C7 (Bicyclic) | Alkenylation | Palladium catalyst, Cu(II) | Electrophilic C-H palladation (oxidative Heck reaction). | acs.org |

Reaction Mechanisms and Chemical Reactivity of 1h Pyridin 2 One;hydrochloride Systems

Fundamental Mechanistic Pathways

The chemical reactivity of 1H-pyridin-2-one;hydrochloride is characterized by several fundamental mechanistic pathways that are central to its role in organic synthesis. These pathways are dictated by the electronic nature of the pyridone ring, which is influenced by tautomeric equilibria and protonation. The protonated form, this compound, exhibits enhanced electrophilicity, influencing its participation in various reactions.

Michael Addition Processes

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction pathway for derivatives of 1H-pyridin-2-one. byjus.comwikipedia.org In this context, the pyridone system can act as either the Michael donor or, more commonly, a precursor to a species that undergoes a Michael-type reaction.

The fundamental mechanism of a Michael addition involves three key steps:

Nucleophile formation: A base abstracts a proton from the Michael donor, creating a resonance-stabilized carbanion (enolate). byjus.com

Conjugate addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,5-dicarbonyl compound or a related adduct. byjus.com

While 1H-pyridin-2-one itself is not a typical Michael donor, its derivatives can be. For instance, aza-Michael reactions can occur where the nitrogen of the pyridone acts as the nucleophile. researchgate.net Furthermore, multi-component reactions involving pyridone synthesis often proceed through a sequence that includes an intermolecular Michael addition. researchgate.net For example, a developed synthetic route for multisubstituted 2-pyridones involves an intermolecular condensation/aza-Michael reaction/intermolecular Michael addition/intramolecular cyclization sequence. researchgate.net

In some synthetic strategies, vinyl-substituted pyridines can act as Michael acceptors. The reaction of organolithium nucleophiles with trans-1,2-di-(2-pyridyl)ethylene showcases this, where the pyridyl groups stabilize the intermediate carbanion formed after the initial nucleophilic attack. nih.govnih.gov

Table 1: Key Steps in the Michael Addition Mechanism

| Step | Description |

|---|---|

| 1 | Deprotonation of the Michael donor by a base to form a stabilized carbanion (e.g., an enolate). wikipedia.org |

| 2 | Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor. wikipedia.org |

Nucleophilic Substitution and Addition-Elimination Sequences

Nucleophilic substitution is a fundamental reaction class for pyridine (B92270) derivatives. In the context of this compound, the protonation of the ring nitrogen enhances its susceptibility to nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The general mechanism for nucleophilic aromatic substitution on a pyridine ring often follows an addition-elimination pathway. youtube.com

This two-step mechanism involves:

Addition of the nucleophile: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization, especially for attack at the C2 and C4 positions. youtube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of a leaving group, typically a halide or other group that can stabilize a negative charge. chemistrysteps.com

For acyl chlorides, a similar nucleophilic addition-elimination mechanism is observed. savemyexams.comchemguide.co.uklibretexts.org The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. Subsequently, the C=O bond is reformed, and the chloride ion is eliminated. libretexts.org While not directly applicable to the pyridone ring itself, this mechanism is relevant for substituted pyridones bearing acyl groups.

In reactions involving 2-chloropyridines, nucleophilic substitution is a common transformation. lookchem.com The presence of an electron-withdrawing group can further activate the ring towards nucleophilic attack. youtube.com

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a crucial pathway for the synthesis of various fused heterocyclic systems incorporating the 2-pyridone scaffold. iipseries.org These reactions often involve the formation of new rings by the reaction of functional groups appended to the pyridone core.

One common strategy involves a 6π-electrocyclization process. For example, a one-pot Curtius rearrangement of dienyl carboxylic acids can generate an intermediate that undergoes a 6π-electrocyclization to form substituted 2-pyridone products. researchgate.net Similarly, thermal cyclization of in situ generated enamides can lead to the construction of diverse 2-pyridone derivatives. rsc.org

Another approach involves tandem reactions. For instance, a base-promoted tandem cyclization can lead to the formation of pyrid-2-one derivatives. iipseries.org The synthesis of functionalized 2-pyridones can also be achieved through a three-component cyclization reaction of amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates, which proceeds via Michael addition followed by cyclization. rsc.org

The following table summarizes different strategies leading to 2-pyridone structures through cyclization:

Table 2: Intramolecular Cyclization Strategies for 2-Pyridone Synthesis

| Reaction Type | Description of Mechanism |

|---|---|

| 6π-Electrocyclization | A pericyclic reaction involving the formation of a six-membered ring from a conjugated system with 6 π-electrons. researchgate.net |

| Tandem Cyclization | A sequence of reactions, often base-promoted, where multiple bonds are formed in a single operation to construct the pyridone ring. iipseries.org |

| Michael Addition followed by Cyclization | An initial Michael addition creates an intermediate that is suitably functionalized to undergo a subsequent intramolecular cyclization to form the 2-pyridone. rsc.org |

Tautomeric Equilibria and Prototropic Shifts

1H-Pyridin-2-one exists in a tautomeric equilibrium with its isomer, 2-hydroxypyridine (B17775). wikipedia.orgnih.gov This lactam-lactim tautomerism is a classic example of prototropic shifts, where a proton moves from one atom to another within the molecule. wuxibiology.com The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent. wuxibiology.com

In non-polar solvents , the 2-hydroxypyridine (lactim) form is generally favored. iipseries.org

In polar, protic solvents like water , the 2-pyridone (lactam) form predominates. iipseries.orgwuxibiology.com This is because the more polar lactam form is better solvated by polar solvent molecules through hydrogen bonding. wuxibiology.com

In the solid state , the 2-pyridone form is the predominant species, stabilized by intermolecular hydrogen bonding. wikipedia.orgchemtube3d.com

The protonation state of the molecule also significantly influences this equilibrium. Protonation of the pyridine nitrogen in the 2-hydroxypyridine form acts as an electron sink, which can shift the equilibrium. nih.gov The presence of hydrogen bonding can greatly reduce the energy barrier for the tautomerization process. wuxibiology.com While the direct, unimolecular tautomerization has a high energy barrier, the process can be catalyzed by the formation of dimers or by protic solvents that facilitate the proton transfer. wikipedia.org

The equilibrium constant (KT) for the tautomerization is a measure of the relative stability of the two forms. For the aqueous solution of 2-hydroxypyridine, the equilibrium constant has been determined, and kinetic studies have elucidated the forward and backward rate constants for the tautomerization. rsc.org

Table 3: Factors Influencing 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Predominant Form |

|---|---|---|

| Solvent Polarity | Increasing polarity favors the more polar tautomer. | 2-Pyridone (in polar solvents) iipseries.orgwuxibiology.com |

| Decreasing polarity favors the less polar tautomer. | 2-Hydroxypyridine (in non-polar solvents) iipseries.org | |

| Physical State | Intermolecular hydrogen bonding in the solid state. | 2-Pyridone wikipedia.orgchemtube3d.com |

| Protonation | Protonation of the ring nitrogen can act as an electron sink. | Shifts equilibrium nih.gov |

Hydrogenation and Reduction Reaction Mechanisms

The hydrogenation of pyridines to piperidines is a synthetically important transformation. rsc.org The reduction of the aromatic pyridine ring in this compound requires overcoming the aromatic stabilization energy. The protonation of the pyridine nitrogen to form a pyridinium (B92312) salt, as is the case with the hydrochloride salt, can facilitate the reduction process. rsc.org

Catalytic hydrogenation is a common method for this transformation, employing various transition metal catalysts.

Heterogeneous catalysts such as palladium on carbon, rhodium on carbon, and platinum oxide are frequently used, though they often require harsh reaction conditions. rsc.org

Homogeneous catalysts , including complexes of rhodium, iridium, and ruthenium, have also been developed. acs.org

Metal-free hydrogenation using borane (B79455) catalysts has been achieved, offering a method for the direct hydrogenation of pyridines under H2. acs.org

The mechanism of catalytic hydrogenation of pyridines generally involves the stepwise addition of hydrogen atoms to the aromatic ring. The reaction often begins with hydrogen transfer to the 4-position of the pyridine ring. rsc.org Intermediates with remaining double bonds are formed, which are typically rapidly reduced further to the saturated piperidine (B6355638). nih.gov However, strategies for "interrupted hydrogenation" have been developed where these unsaturated intermediates can be trapped by nucleophiles, allowing for further functionalization. nih.gov

Electrocatalytic hydrogenation has emerged as another effective method, using a cathode catalyst such as carbon-supported rhodium to achieve the reduction of various pyridines at ambient temperature and pressure. nih.govacs.org This method has been shown to quantitatively convert pyridine to piperidine. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Pyridin 2 One;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1H-Pyridin-2-one;hydrochloride, providing detailed information about the proton and carbon environments.

The ¹H NMR spectrum provides critical information on the electronic environment of the hydrogen atoms in the molecule. For the neutral 1H-pyridin-2-one, the signals for the four vinyl protons appear at distinct chemical shifts. Upon protonation to form the 2-hydroxypyridinium chloride, a general downfield shift of all ring protons is expected. This deshielding effect is a direct consequence of the positive charge accumulating on the aromatic ring, which reduces the electron density around the protons.

The spectrum of the hydrochloride salt would also feature the disappearance of the broad N-H proton signal and the appearance of a new, likely broad, signal corresponding to the O-H proton of the hydroxyl group. The exact chemical shift of this O-H proton would be dependent on the solvent and concentration.

| Proton Position | ¹H Chemical Shift (δ) for 1H-Pyridin-2-one (ppm) | Expected ¹H Chemical Shift (δ) for this compound (ppm) | Multiplicity |

|---|---|---|---|

| H3 | ~6.30 | Downfield Shift (>6.3) | d |

| H4 | ~7.42 | Downfield Shift (>7.4) | t |

| H5 | ~6.60 | Downfield Shift (>6.6) | d |

| H6 | ~7.49 | Downfield Shift (>7.5) | t |

| N-H | ~13.65 (broad) | Absent | - |

| O-H | Absent | Present (variable, broad) | s (broad) |

Note: The ¹H NMR data for 1H-Pyridin-2-one is based on experimental values in CDCl₃. chemicalbook.com Expected shifts for the hydrochloride are inferred from general principles of protonation.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In the spectrum of 1H-pyridin-2-one, five distinct signals are observed, including a characteristic downfield signal for the C2 carbonyl carbon.

Upon formation of the hydrochloride salt, significant changes in the ¹³C spectrum are anticipated. The most notable change is the upfield shift of the C2 signal, as the carbonyl group (C=O) is converted into a hydroxyl-bearing carbon (C-O) of the pyridinium (B92312) ring. The signals for the other ring carbons (C3-C6) are also expected to shift, reflecting the altered electron distribution and increased aromaticity of the cationic ring system.

| Carbon Position | ¹³C Chemical Shift (δ) for 1H-Pyridin-2-one (ppm) | Expected ¹³C Chemical Shift (δ) for this compound (ppm) |

|---|---|---|

| C2 | ~162.3 | Shifted Upfield |

| C3 | ~105.4 | Shifted |

| C4 | ~139.6 | Shifted |

| C5 | ~119.5 | Shifted |

| C6 | ~135.5 | Shifted |

Note: The ¹³C NMR data for 1H-Pyridin-2-one is based on experimental values in DMSO-d₆. Expected shifts for the hydrochloride are predicted based on the structural change upon O-protonation.

To unambiguously assign all proton and carbon signals and to confirm the structure of the 2-hydroxypyridinium cation, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling network between adjacent protons. For this compound, cross-peaks would be observed between H3-H4, H4-H5, and H5-H6, confirming their connectivity within the pyridinium ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments establish the correlation between protons and their directly attached carbons. spectrabase.com Each C-H bond in the ring would produce a cross-peak, definitively linking the assigned proton signals to their corresponding carbon signals (e.g., H3 to C3, H4 to C4, etc.).

Vibrational Spectroscopy

FT-IR spectroscopy is highly effective for identifying the key functional groups present in this compound and confirming the site of protonation. The spectrum of neutral 1H-pyridin-2-one is characterized by a strong absorption band for the C=O (carbonyl) stretch and a broad band for the N-H stretch.

The formation of the 2-hydroxypyridinium chloride results in distinct and predictable changes in the FT-IR spectrum:

The strong C=O stretching vibration, typically seen around 1650-1690 cm⁻¹, would disappear.

A new, very broad absorption band would appear in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration involved in hydrogen bonding.

The N-H stretching band (around 3000-3400 cm⁻¹) would be absent.

The bands corresponding to the aromatic ring vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region would shift in position and intensity, reflecting the change in the aromatic system upon formation of the pyridinium salt. spectrabase.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) for 1H-Pyridin-2-one | Expected Wavenumber (cm⁻¹) for this compound |

|---|---|---|---|

| N-H | Stretch | ~3000-3400 (broad) | Absent |

| C=O | Stretch | ~1650-1690 (strong) | Absent |

| O-H | Stretch | Absent | ~3200-3600 (very broad) |

| Aromatic C=C/C=N | Ring Stretch | ~1400-1600 | Shifted positions and intensities |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound. When analyzing this compound, the technique typically involves volatilizing and ionizing the sample. Under these conditions, the salt usually dissociates, and the resulting mass spectrum is that of the neutral 1H-pyridin-2-one molecule.

The electron ionization (EI) mass spectrum of 1H-pyridin-2-one shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 95, corresponding to its molecular weight. nih.gov The fragmentation of this molecular ion provides structural confirmation. A characteristic fragmentation pathway for 2-pyridones is the initial loss of a neutral molecule of carbon monoxide (CO, 28 Da). organic-chemistry.org

M⁺ (m/z 95): The molecular ion of 1H-pyridin-2-one.

[M - CO]⁺ (m/z 67): This fragment results from the elimination of carbon monoxide from the molecular ion.

Further Fragmentation: The ion at m/z 67 can subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da) to produce a fragment at m/z 40.

This predictable fragmentation pattern is a key diagnostic tool for identifying the 2-pyridone scaffold.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1H-Pyridin-2-one and its derivatives by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. nih.gov Techniques such as electrospray ionization (ESI) are commonly employed, often in positive ion mode, to generate the protonated molecular ion [M+H]⁺. nih.govmdpi.com

In the analysis of pyridin-2-one containing structures, HRMS provides exact mass-to-charge ratio (m/z) values that can be compared to theoretical calculations. nih.gov For the parent 1H-Pyridin-2-one, the expected protonated molecule would be C₅H₆NO⁺. Fragmentation patterns observed in HRMS² experiments can further elucidate the structure, often showing stable pyridine (B92270) or benzimidazole moieties while fragmentation occurs at linker groups. mdpi.com The high resolving power of Fourier transform instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) is particularly valuable in pharmaceutical analysis for reliable molecular formula assignments. nih.gov

Table 1: Illustrative HRMS Data for a Pyridin-2-one Moiety

| Ion | Observed m/z | Theoretical m/z | Formula |

|---|

Note: Data is illustrative for the parent cation 1H-Pyridin-2-one and demonstrates the principle of HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a cornerstone for analyzing complex mixtures containing pyridin-2-one derivatives. cncb.ac.cnnih.gov This hyphenated technique is widely used for purity assessment, metabolite identification, and quantification in various matrices. nih.govresearchgate.net

For polar compounds like pyridin-2-one, reversed-phase chromatography on a C18 column is a common approach. nih.govmdpi.com The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com ESI is a frequently used ionization source, operated in positive mode to detect the protonated molecule [M+H]⁺. nih.gov The observed molecular ion in the mass spectrum serves as a primary identifier for the compound of interest. researchgate.net In studies of pyridine derivatives, LC-MS has been used to confirm compound structure and purity, with the molecular ion often being the base peak in the spectrum. researchgate.net

Table 2: Typical LC-MS Parameters for Pyridine Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACE5 C18 | mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid + 2 mM Ammonium (B1175870) Formate | mdpi.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid + 2 mM Ammonium Formate | mdpi.com |

| Ionization Mode | ESI Positive | nih.gov |

| Detector | Quadrupole Mass Spectrometer | nih.gov |

| Capillary Voltage | 3.2 kV | nih.gov |

| Drying Gas Temp. | 250 °C | nih.gov |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. libretexts.org This technique has been successfully applied to confirm the structure of this compound, which is referred to in literature as H2hpCl. researchgate.net

Table 3: Selected Crystallographic Data for Pyridinium Salts

| Feature | Description | Source |

|---|---|---|

| Compound | H2hpCl (this compound) | researchgate.net |

| Key Interaction | Chains formed by hydrogen bonds between H2hp⁺ and chloride ions | researchgate.net |

| Cation Conformation | Protonated 2-hydroxypyridinium | researchgate.net |

| Related Motif | N—H⋯Cl hydrogen bonds | researchgate.netnih.gov |

| Related Motif | N—H⋯O hydrogen bonds forming inversion dimers | nih.gov |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for assessing the purity and quantifying the amount of this compound in a sample.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of pharmaceutical compounds and separating them from impurities or related substances. bjbms.org The analysis of pyridin-2-one derivatives often employs reversed-phase HPLC. nih.gov

A typical HPLC setup for purity assessment involves a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). ptfarm.pl Detection is commonly performed using a UV detector, as the pyridine ring possesses a strong chromophore. bjbms.orgptfarm.pl For instance, a detection wavelength of 239 nm has been used for a related pyridone derivative. ptfarm.pl The purity of a sample is established by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram. nih.gov HPLC methods can be validated to ensure precision and linearity over a specific concentration range. ptfarm.pl

Table 4: Example HPLC Method Parameters for Pyridin-2-one Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Chromatograph | VWR Hitachi with DAD detector | nih.gov |

| Column | Macherey Nagel Nucleodur C18 Gravity (4.6 mm × 250 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile / Phosphate buffer | ptfarm.pl |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 280 nm or 346 nm (compound dependent) | nih.gov |

| Temperature | 25 °C | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of a chemical reaction. chemistryhall.comnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In a synthesis involving this compound, a TLC plate (typically silica gel) is spotted with the starting material, the reaction mixture, and often a "co-spot" containing both. libretexts.org The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactant and product spots (retention factor, Rf, typically between 0.2 and 0.8). chemistryhall.com After development, the plate is dried and visualized, commonly under UV light, as pyridine compounds are often UV-active. nih.govrsc.org The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. libretexts.org This technique is invaluable for determining the appropriate time to stop a reaction and proceed with workup. libretexts.org

Table 5: General Procedure for TLC Reaction Monitoring

| Step | Action | Purpose | Source |

|---|---|---|---|

| 1. Spotting | Apply small spots of starting material and reaction mixture to a pencil line on the TLC plate. | To apply the analytes to the stationary phase. | chemistryhall.comrsc.org |

| 2. Development | Place the plate in a closed chamber with a suitable eluent. | To separate components based on polarity via capillary action. | chemistryhall.com |

| 3. Visualization | After the solvent front nears the top, remove the plate, dry it, and view under a UV lamp. | To see the positions of the separated spots. | nih.govrsc.org |

| 4. Analysis | Compare the spots in the reaction lane to the starting material lane. | To assess the conversion of reactant to product. | libretexts.org |

Computational and Theoretical Chemistry Studies of 1h Pyridin 2 One;hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. crimsonpublishers.comelectrochemsci.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. electrochemsci.orgmdpi.com For the 1H-Pyridin-2-one cation (the protonated form present in the hydrochloride salt), DFT is employed to understand its fundamental chemical characteristics.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. crimsonpublishers.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. crimsonpublishers.comnih.gov

DFT calculations reveal that for pyridinone systems, the frontier orbitals are typically π-orbitals distributed across the heterocyclic ring. nih.govrsc.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. crimsonpublishers.com The presence of the proton on the carbonyl oxygen and the chloride counter-ion in 1H-Pyridin-2-one;hydrochloride influences the electron distribution and, consequently, the energies of these orbitals. DFT studies on related protonated pyridone derivatives show that protonation generally leads to a stabilization (lowering of energy) of the molecular orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Pyridinone-like Systems

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 |

Note: These values are illustrative for pyridinone-based systems and can vary depending on the specific compound, substituent groups, and the level of theory and basis set used in the calculation. nih.gov

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. smu.edu This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. smu.edu

For systems involving this compound, computational studies can model processes such as proton transfer, nucleophilic or electrophilic attack, and cycloaddition reactions. mdpi.com For example, the tautomerization between the 2-pyridone and 2-hydroxypyridine (B17775) forms, a fundamental process for this class of compounds, can be thoroughly investigated. nih.govresearchgate.net DFT calculations can determine the activation energy barrier for such a transformation, indicating the kinetic feasibility of the reaction. researchgate.net The analysis of the vibrational frequencies at the transition state (which should have exactly one imaginary frequency) confirms its identity and illustrates the atomic motions involved in traversing the reaction barrier. smu.edu

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the change in energy with respect to the number of electrons. mdpi.comnih.gov These parameters help in understanding the global and local reactivity of molecules. electrochemsci.org

Key conceptual DFT parameters include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap is associated with greater hardness. crimsonpublishers.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (electron acceptor). electrochemsci.org

These indices are calculated using the energies of the HOMO and LUMO. crimsonpublishers.comelectrochemsci.org For the 1H-Pyridin-2-one cation, these parameters would indicate a high electrophilicity and chemical hardness due to the positive charge. The distribution of these properties across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. crimsonpublishers.com

Table 2: Key Conceptual DFT Reactivity Indices

| Index | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to charge transfer. |

| Electrophilicity (ω) | ω = μ²/ (2η) where μ = -χ | Global electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govucl.ac.uk MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions. iaea.org

For this compound in a solvent (e.g., water), MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the pyridinium (B92312) cation and the chloride anion. This includes the analysis of radial distribution functions to determine the average distance and number of solvent molecules in the first solvation shell.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the cation and solvent molecules, which are crucial for its solubility and behavior in solution.

Transport Properties: The simulation can be used to estimate properties like diffusion coefficients for the ions and the solvent. ucl.ac.uk

These simulations are essential for bridging the gap between the static picture from quantum calculations and the dynamic reality of chemical systems in solution. researchgate.netacs.org

Quantum Chemical Characterization of Intermolecular Interactions

The behavior of this compound in condensed phases is governed by intermolecular interactions, primarily hydrogen bonding and electrostatic interactions. High-level quantum chemical calculations, such as ab initio methods, are used to precisely characterize these forces. rsc.orgacs.org

In the context of this compound, key interactions for study include:

N-H···Cl⁻ Hydrogen Bond: The interaction between the acidic proton on the nitrogen of the pyridinone ring and the chloride anion.

C-H···Cl⁻ Interactions: Weaker hydrogen bonds between the C-H groups of the ring and the chloride anion. rsc.org

Ion-Solvent Interactions: Hydrogen bonds between the cation's N-H group (as a donor) and the carbonyl oxygen (as an acceptor) with polar solvent molecules like water. acs.org

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the topology of these interactions. acs.org This analysis provides quantitative data on bond strength, such as the electron density at the bond critical point, and helps distinguish between strong hydrogen bonds and weaker van der Waals interactions. acs.org In the solid state, these interactions dictate the crystal packing arrangement. nih.gov

In Silico Modeling for Chemical Transformations and System Behavior

In silico modeling encompasses a broad range of computational techniques used to predict and simulate chemical phenomena. nih.govresearchgate.net For this compound, these models can be applied to forecast its behavior in various chemical environments and transformations.

Applications include:

Predicting Physicochemical Properties: Computational models can estimate properties like pKa, solubility, and partition coefficients, which are vital in fields like medicinal chemistry. nih.gov

Modeling Reactivity: By simulating the interaction of the compound with other reagents, these models can predict the likely products of a chemical reaction. jchemlett.com This is an extension of the reaction pathway analysis performed with DFT.

Docking and Binding Studies: In a biological context, molecular docking simulations can predict how the 1H-pyridin-2-one cation might bind to the active site of a protein or enzyme, providing insights into potential pharmacological activity. nih.govnih.gov

Applications in Organic Synthesis and Catalysis

1H-Pyridin-2-one Scaffolds as Building Blocks for Complex Molecules

The concept of using simple, readily available chemical "building blocks" to construct more complex molecules is a cornerstone of modern synthetic chemistry. illinois.edu 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo), derivatives of the core pyridone structure, are recognized as privileged structures that serve as crucial synthetic precursors for a wide array of biologically active compounds. nih.govresearchgate.netnih.govresearchgate.net Their utility stems from the multiple derivatizable positions on the pyridinone ring, which allow for controlled and systematic modifications to build intricate molecular architectures. nih.gov

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in nature and form the structural core of countless pharmaceuticals, agrochemicals, and materials. nih.govfrontiersin.org The 1H-pyridin-2-one framework is a key starting point for synthesizing a vast range of these compounds. For instance, the Meerwein reaction of 1-methylquinolin-2(1H)-one, a related quinolone structure, with 4-acetylbenzenediazonium chloride produces a 3-aryl substituted quinolone. researchgate.net This intermediate can be further elaborated through reactions with various nucleophiles like thioacetamide, thiourea, and 2-aminopyridine (B139424) to yield complex thiazole (B1198619) and imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

The versatility of the pyridone scaffold is further demonstrated in the synthesis of novel farnesyltransferase inhibitors, where a synthetic route was established to create 1,5-dimethyl-6-oxo-4-aryl-1,6-dihydro-pyridine-2-carbonitrile derivatives. nih.gov Additionally, multicomponent reactions (MCRs) provide an efficient pathway to complex heterocyclic systems. A four-component reaction involving aromatic aldehydes, malononitrile (B47326), and acetyl-3H-benzo[f]chromen-3-one can produce 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones. nih.gov These examples highlight how the pyridone core can be systematically elaborated into more complex, functionally diverse nitrogen heterocycles.

| Starting Material | Reagents | Product Type | Reference |

| 1-methylquinolin-2(1H)-one | 4-acetylbenzenediazonium chloride, then thiourea/thioacetamide | Thiazole/Imidazo[1,2-a]pyridine derivatives | researchgate.net |